![molecular formula C18H17BrN4O3 B2716254 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 686749-14-4](/img/structure/B2716254.png)
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide, also known as BQ-123, is a peptide antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor and has been implicated in various cardiovascular diseases, such as hypertension, heart failure, and atherosclerosis. BQ-123 has been extensively studied for its potential therapeutic applications in these diseases.
Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Applications
A study by Eweas et al. (2021) synthesized 2-pyridyl [3H]-quinazolin-4-one derivatives, exhibiting potential as anti-tumor and anti-microbial agents. This synthesis initiated from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, leading to a series of compounds with significant activity, particularly against Gram-positive bacteria S. aureus, indicating their potential for further development in antimicrobial applications (Eweas, Aref Abdallah, & Elbadawy, 2021).
Anti-inflammatory and Analgesic Screening
Eweas et al. (2012) also explored novel series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones for their analgesic and anti-inflammatory activities. The compounds demonstrated promising results compared to indomethacin, a standard reference, with some showing high anti-inflammatory and analgesic activities. This research underscores the potential therapeutic applications of such compounds in treating pain and inflammation (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Synthesis and Antibacterial Activity
Research by Singh et al. (2010) focused on synthesizing substituted indolylthiadiazole derivatives and substituted quinazolinonylthiadiazole derivatives, demonstrating significant antibacterial activity against various bacterial strains. The study identified potent compounds that could be further explored for their therapeutic efficacy in bacterial infections (Singh, Sexana, Kumar, & Kumar, 2010).
Large Scale Manufacturing for Anticancer Applications
Malmgren et al. (2008) described the large-scale manufacturing process of an anticancer agent, showcasing the potential of such compounds in pharmaceutical production and their significant role in cancer treatment. This study highlights the importance of these compounds in developing effective anticancer therapies (Malmgren, Bäckström, Sölver, & Wennerberg, 2008).
Propiedades
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c19-12-6-7-15-14(10-12)17(25)23(18(26)22-15)9-3-5-16(24)21-11-13-4-1-2-8-20-13/h1-2,4,6-8,10H,3,5,9,11H2,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKCYRNFVFHZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.